Cas no 1784317-49-2 (7-bromo-5-methyl-1,2,3,4-tetrahydroquinolin-2-on e)

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinolin-2-one is a brominated tetrahydroquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromine substituent at the 7-position and a methyl group at the 5-position, which may enhance reactivity and selectivity in synthetic pathways. This compound serves as a versatile intermediate for the development of biologically active molecules, particularly in the synthesis of heterocyclic compounds. Its stable tetrahydroquinolin-2-one core offers a robust scaffold for further functionalization. The product is characterized by high purity and consistent quality, making it suitable for rigorous laboratory use. Proper handling and storage are recommended to maintain its integrity.
7-bromo-5-methyl-1,2,3,4-tetrahydroquinolin-2-on
e structure
1784317-49-2 structure
Product Name:7-bromo-5-methyl-1,2,3,4-tetrahydroquinolin-2-on e
CAS No:1784317-49-2
MF:C10H10BrNO
MW:240.09650182724
MDL:MFCD28534870
CID:5405033
PubChem ID:84701795
Update Time:2025-05-23

7-bromo-5-methyl-1,2,3,4-tetrahydroquinolin-2-on e Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-5-methyl-1,2,3,4-tetrahydroquinolin-2-on e
    • 2(1H)-Quinolinone, 7-bromo-3,4-dihydro-5-methyl-
    • MDL: MFCD28534870
    • Inchi: 1S/C10H10BrNO/c1-6-4-7(11)5-9-8(6)2-3-10(13)12-9/h4-5H,2-3H2,1H3,(H,12,13)
    • InChI Key: WKIHMYKGKJKXOU-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(C)=CC(Br)=C2)CCC1=O

Experimental Properties

  • Density: 1.488±0.06 g/cm3(Predicted)
  • Boiling Point: 368.2±42.0 °C(Predicted)
  • pka: 14.09±0.20(Predicted)

7-bromo-5-methyl-1,2,3,4-tetrahydroquinolin-2-on e Pricemore >>

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Additional information on 7-bromo-5-methyl-1,2,3,4-tetrahydroquinolin-2-on e

7-Bromo-5-Methyl-1,2,3,4-Tetrahydroquinolin-2-One

7-Bromo-5-Methyl-1,2,3,4-Tetrahydroquinolin-2-One, also known by its CAS number 1784317-49-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This tetrahydroquinolinone derivative is characterized by its unique structural features and promising biological activities. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its potential in drug discovery and development.

The molecular structure of 7-Bromo-5-Methyl-Tetrahydroquinolinone consists of a quinoline skeleton with a tetrahydro ring system at positions 1 to 4. The bromine atom at position 7 and the methyl group at position 5 introduce distinct electronic and steric effects, which play a crucial role in determining its chemical reactivity and biological properties. Researchers have explored various synthetic routes to access this compound efficiently. For instance, recent studies have demonstrated the use of catalytic asymmetric synthesis to construct the chiral centers present in the molecule.

One of the most notable aspects of CAS 1784317-49-2 is its potential as a lead compound in drug development. Preclinical studies have shown that this compound exhibits significant anti-inflammatory and antioxidant activities. A recent study published in *Nature Communications* revealed that 7-Bromo-Tetrahydroquinolinone derivatives can modulate key inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

In addition to its therapeutic potential, 5-Methyl-Tetrahydroquinolinone has also been investigated for its role in enzyme inhibition. For example, researchers have found that this compound can inhibit certain kinases involved in cancer cell proliferation. This finding has sparked interest in exploring its applications in oncology. Furthermore, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with target proteins, paving the way for rational drug design.

The synthesis of Tetrahydroquinolinone Derivatives like CAS 1784317-49-2 has been optimized over the years. Modern approaches often employ green chemistry principles to minimize environmental impact. For instance, microwave-assisted synthesis has been successfully applied to synthesize this compound with high yield and purity. Such advancements not only enhance the scalability of production but also align with sustainable practices in chemical manufacturing.

From a structural standpoint, Tetrahydroquinoline Derivatives like 7-Bromo-Tetrahydroquinolinone are highly versatile due to their rigid yet flexible framework. This allows them to interact with diverse biological targets while maintaining stability under physiological conditions. Recent structural elucidation techniques such as X-ray crystallography have provided atomic-level insights into their conformational preferences.

In conclusion, Tetrahydroquinoline Derivatives, particularly CAS 1784317-49-2, represent a class of compounds with immense potential in both academic research and industrial applications. Their unique chemical properties and promising biological activities continue to drive innovation across multiple disciplines. As research progresses, it is anticipated that these compounds will play an increasingly important role in advancing modern medicine.

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